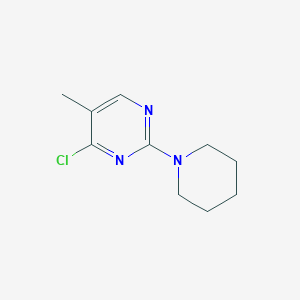

4-Chloro-5-methyl-2-piperidinopyrimidine

Description

Foundational Significance of Pyrimidine (B1678525) Heterocycles in Bioactive Molecules

The pyrimidine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and molecular biology. orientjchem.orgnih.gov Its fundamental importance stems from its presence as a core structural component in the nucleobases cytosine, thymine, and uracil, which are essential building blocks of the nucleic acids, DNA and RNA. nih.govignited.in This inherent biological role means that pyrimidine derivatives can readily interact with various biomolecules, including enzymes and receptors, making them a privileged scaffold in drug discovery. nih.gov

The versatility of the pyrimidine ring allows for extensive functionalization at its various positions, leading to a vast chemical space of derivatives with a wide spectrum of pharmacological activities. wjarr.com Researchers have successfully developed pyrimidine-based compounds that exhibit properties including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. orientjchem.orgnih.gov The ability to modify the pyrimidine core has led to the creation of numerous clinically significant drugs, underscoring the enduring importance of this heterocycle in the development of new therapeutic agents. nih.govrsc.org

Structural Classification and Biological Relevance of Piperidine-Substituted Pyrimidine Derivatives

The incorporation of a piperidine (B6355638) ring, a six-membered nitrogen-containing saturated heterocycle, into a pyrimidine scaffold gives rise to piperidine-substituted pyrimidine derivatives. nih.govmdpi.com This class of compounds is of significant interest in medicinal chemistry as the piperidine moiety can enhance the pharmacological profile of the parent molecule. The piperidine ring can improve properties such as solubility, lipophilicity, and metabolic stability, and can also provide a key interaction point with biological targets. ijnrd.org

Piperidine-substituted heterocyclic compounds have demonstrated a broad range of biological activities. For instance, various derivatives are used as antipsychotics, antihistamines, analgesics, and antivirals. ijnrd.org When combined with the pyrimidine core, the resulting structures can act as potent and selective inhibitors of various enzymes and receptors. A notable example is the development of piperidine-substituted triazine derivatives (a related diazine) as highly potent HIV-1 non-nucleoside reverse transcriptase inhibitors. nih.gov Similarly, certain piperidinyl pyrazolo-pyrimidine derivatives are being explored for their therapeutic potential. researchgate.net The substitution pattern on both the pyrimidine and piperidine rings is crucial in determining the specific biological activity and selectivity of the compound. nih.gov

Table 1: Examples of Biologically Active Pyrimidine and Piperidine Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Example | Biological Activity |

|---|---|---|

| Pyrimidine Derivatives | 5-Fluorouracil | Anticancer rsc.org |

| Pyrimidine Derivatives | Zidovudine (AZT) | Antiviral (HIV) rsc.org |

| Pyrimidine Derivatives | Minoxidil | Antihypertensive, Hair growth stimulant nih.gov |

| Piperidine Derivatives | Loratadine | Antihistamine ijnrd.org |

| Piperidine Derivatives | Haloperidol | Antipsychotic ijnrd.org |

| Piperidine-Substituted Heterocycles | Piperidine-substituted triazines | Anti-HIV nih.gov |

| Piperidine-Substituted Heterocycles | 2,4-Diamino-6-piperidine pyrimidine-3-oxide | Minoxidil related compound axios-research.com |

Research Trajectory and Current Significance of 4-Chloro-5-methyl-2-piperidinopyrimidine within Medicinal Chemistry

A thorough review of the scientific literature and chemical databases reveals that 4-Chloro-5-methyl-2-piperidinopyrimidine (CAS Number: 141924-02-9) is a compound with very limited publicly available research data. While its constituent parts, the 4-chloro-5-methylpyrimidine (B1314200) core and the 2-piperidino substituent, are common motifs in medicinal chemistry, the specific combination that forms this compound does not appear in extensive studies.

The synthesis of related structures, such as 4-chloro-2-(trichloromethyl)pyrimidines and other piperidine derivatives, is well-documented, suggesting that synthetic routes to 4-Chloro-5-methyl-2-piperidinopyrimidine are chemically feasible. nih.govthieme.de For example, a common approach would involve the nucleophilic substitution of a dichlorinated pyrimidine with piperidine. However, specific reaction conditions, yields, and characterization data for 4-Chloro-5-methyl-2-piperidinopyrimidine are not detailed in peer-reviewed journals or patents.

The absence of significant research on its biological activity or applications in medicinal chemistry suggests that 4-Chloro-5-methyl-2-piperidinopyrimidine may be a novel compound, a synthetic intermediate that is not typically isolated, or a proprietary molecule under private investigation. Consequently, its significance and research trajectory within medicinal chemistry are currently undefined in the public domain. Further research and publication would be necessary to elucidate the potential properties and applications of this specific chemical entity.

Table 2: Physicochemical Properties of Related Pyrimidine Compounds This table is interactive. You can sort and filter the data.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 4-Chloro-5-methylpyrimidin-2-amine nih.gov | C₅H₆ClN₃ | 143.57 | Pyrimidine, Chloro, Methyl, Amino |

| 4-Chloro-2-methylthiopyrimidine nih.gov | C₅H₅ClN₂S | 160.62 | Pyrimidine, Chloro, Methylthio |

| 4-Chloro-5-methylfuro[2,3-d]pyrimidine nih.gov | C₇H₅ClN₂O | 168.58 | Fused Furo-pyrimidine, Chloro, Methyl |

Structure

3D Structure

Propriétés

Numéro CAS |

141924-02-9 |

|---|---|

Formule moléculaire |

C10H14ClN3 |

Poids moléculaire |

211.69 g/mol |

Nom IUPAC |

4-chloro-5-methyl-2-piperidin-1-ylpyrimidine |

InChI |

InChI=1S/C10H14ClN3/c1-8-7-12-10(13-9(8)11)14-5-3-2-4-6-14/h7H,2-6H2,1H3 |

Clé InChI |

PMRAHSMOEVKPKR-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(N=C1Cl)N2CCCCC2 |

SMILES canonique |

CC1=CN=C(N=C1Cl)N2CCCCC2 |

Synonymes |

4-chloro-5-methyl-2-piperidinopyrimidine |

Origine du produit |

United States |

Chemical Reactivity and Transformational Chemistry of 4 Chloro 5 Methyl 2 Piperidinopyrimidine

Electrophilic and Nucleophilic Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. bhu.ac.inwikipedia.org This inherent electronic nature makes the pyrimidine ring generally resistant to electrophilic attack unless activated by electron-donating groups. researchgate.net Conversely, it is highly susceptible to nucleophilic substitution, particularly at the positions ortho and para to the ring nitrogens (C2, C4, and C6). wikipedia.orgslideshare.net

In 4-Chloro-5-methyl-2-piperidinopyrimidine, the piperidino group at the C2 position, being an amino substituent, acts as an electron-donating group, which can somewhat mitigate the electron deficiency of the ring and influence the regioselectivity of electrophilic attack. The methyl group at C5 also contributes to a slight activation of the ring towards electrophiles. However, the primary mode of reactivity for this compound remains nucleophilic substitution at the C4 position, which is activated by both ring nitrogens and bears a good leaving group (chloride).

Electrophilic substitution, if forced, would be expected to occur at the C5 position, which is the most electron-rich carbon in the pyrimidine ring. wikipedia.orgresearchgate.net However, such reactions typically require harsh conditions or the presence of strongly activating groups.

The chlorine atom at the C4 position of 4-Chloro-5-methyl-2-piperidinopyrimidine is readily displaced by a variety of nucleophiles. This reactivity is the cornerstone of its use in synthetic chemistry, allowing for the introduction of diverse functionalities at this position.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are particularly effective for forming new carbon-carbon and carbon-heteroatom bonds at the C4 position. These reactions include:

Suzuki Coupling: Reaction with boronic acids or their esters to introduce aryl or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to introduce new amino substituents.

Table 1: Examples of Halogen Displacement Reactions

| Reaction Type | Nucleophile/Reagent | Product |

| Suzuki Coupling | Phenylboronic acid | 5-methyl-4-phenyl-2-(piperidin-1-yl)pyrimidine |

| Sonogashira Coupling | Phenylacetylene | 5-methyl-2-(piperidin-1-yl)-4-(phenylethynyl)pyrimidine |

| Buchwald-Hartwig Amination | Aniline | N-phenyl-5-methyl-2-(piperidin-1-yl)pyrimidin-4-amine |

| Nucleophilic Aromatic Substitution | Sodium methoxide | 4-methoxy-5-methyl-2-(piperidin-1-yl)pyrimidine |

These reactions are typically carried out in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of reaction conditions can be optimized to achieve high yields of the desired products.

The piperidine (B6355638) ring in 4-Chloro-5-methyl-2-piperidinopyrimidine also presents opportunities for functionalization, primarily at the nitrogen atom. This nitrogen is a secondary amine and can undergo various reactions typical of such functionalities.

N-Acylation: The piperidine nitrogen can be acylated using acyl chlorides or anhydrides to form amides.

N-Alkylation: Alkylation of the piperidine nitrogen can be achieved with alkyl halides.

N-Arylation: The piperidine nitrogen can also participate in copper or palladium-catalyzed N-arylation reactions.

It is important to consider the relative reactivity of the piperidine nitrogen versus the pyrimidine ring. Under conditions for nucleophilic aromatic substitution on the pyrimidine ring, the piperidine nitrogen may also react, leading to potential side products. Selective protection of the piperidine nitrogen may be necessary in some synthetic routes.

Stereochemical Considerations in Pyrimidine Derivatization

Stereochemistry can become a significant factor in the derivatization of 4-Chloro-5-methyl-2-piperidinopyrimidine when chiral centers are introduced or when the rotation around single bonds is restricted.

If the piperidine ring is substituted with chiral groups, or if a chiral nucleophile is used in the displacement of the C4-chloro group, diastereomers may be formed. The stereochemical outcome of such reactions can be influenced by the reaction conditions and the nature of the reactants.

Furthermore, significant steric hindrance around the bond connecting the piperidine ring to the pyrimidine ring, or between a bulky substituent at the C4 position and the methyl group at C5, could potentially lead to atropisomerism. This phenomenon arises from restricted rotation around a single bond, resulting in chiral isomers. The synthesis and separation of such atropisomers would require specific chromatographic techniques.

Strategies for Diversity-Oriented Synthesis of 4-Chloro-5-methyl-2-piperidinopyrimidine Derivatives

The reactivity profile of 4-Chloro-5-methyl-2-piperidinopyrimidine makes it an excellent scaffold for diversity-oriented synthesis, a strategy aimed at creating a wide range of structurally diverse molecules for screening in drug discovery and other applications.

A common strategy involves a divergent synthetic approach starting from 4-Chloro-5-methyl-2-piperidinopyrimidine. The C4-chloro group serves as a key handle for diversification. A library of compounds can be generated by reacting the starting material with a diverse set of nucleophiles in parallel synthesis format.

Table 2: A Divergent Synthetic Approach

| Step | Reaction | Reagents |

| 1 | Suzuki Coupling | Array of boronic acids |

| 2 | Sonogashira Coupling | Array of terminal alkynes |

| 3 | Buchwald-Hartwig Amination | Array of primary and secondary amines |

| 4 | Nucleophilic Aromatic Substitution | Array of alcohols, thiols |

Further diversification can be achieved by subsequently modifying the piperidine moiety or other functional groups introduced in the first step. For instance, if a primary amine is introduced at the C4 position, it can be further elaborated through acylation, sulfonylation, or reductive amination. This multi-directional approach allows for the rapid generation of a large and diverse library of pyrimidine derivatives from a single, readily accessible starting material.

Structure Activity Relationship Sar Studies of 4 Chloro 5 Methyl 2 Piperidinopyrimidine Analogues

Elucidation of Key Pharmacophoric Elements in 4-Chloro-5-methyl-2-piperidinopyrimidine and Analogues

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For the 2-aminopyrimidine scaffold, which forms the core of 4-Chloro-5-methyl-2-piperidinopyrimidine, several key pharmacophoric elements have been identified through various studies.

The 2-aminopyrimidine ring itself is a critical feature, often acting as a bioisostere for the adenine ring of ATP. researchgate.net This allows it to form crucial hydrogen bond interactions within the hinge region of kinase enzymes, a common target for this class of compounds. researchgate.net Specifically, the nitrogen atoms within the pyrimidine (B1678525) ring can act as hydrogen bond acceptors, while the amino group at the C-2 position can serve as a hydrogen bond donor. researchgate.netresearchgate.net Docking simulation studies on related 2-aminopyrimidine derivatives have confirmed that the presence of hydrogen bond donor or acceptor functionalities is important for potent inhibitory activity. nih.govnih.gov

Systematic Modification of Substituents and their Biological Impact

Systematic modification of the substituents on both the pyrimidine and piperidine (B6355638) rings is a cornerstone of SAR studies. These modifications help to probe the steric and electronic requirements of the binding pocket and can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.

The substituents at the C-4 and C-5 positions of the pyrimidine ring play a significant role in modulating biological activity. nih.gov The chlorine atom at C-4 and the methyl group at C-5 in the parent compound are key sites for modification.

Studies on related 2-aminopyrimidine series have shown that the nature of the substituent at the C-4 position can dramatically alter inhibitory potential. For instance, in a series of β-glucuronidase inhibitors based on a 2-amino-4,6-dichloropyrimidine starting material, replacing one of the chloro groups at the C-4/C-6 position with different amine moieties was explored. nih.govnih.govmdpi.com One of the most potent compounds in this series featured a piperazinyl substituent at the C-4 position, which resulted in an IC₅₀ value of 2.8 µM. nih.govnih.gov In contrast, a derivative with a 4-phenyl piperazinyl substituent at the same position was found to be inactive. nih.gov This suggests that the terminal hydrogen atom on the piperazine ring might be playing a crucial role in the compound's inhibitory activity, likely by participating in a key hydrogen bond interaction. nih.gov

The size and nature of alkyl groups attached to an aryl ring at the C-4 position also influence activity. When evaluating 4-alkoxy substitutions on a benzene ring attached at C-4, it was found that activity increased with the length of the alkyl chain; a methyl-substituted compound was inactive, whereas ethyl and butyl-substituted analogues showed progressively better inhibition. nih.gov This indicates the presence of a hydrophobic pocket in the target's binding site that can accommodate larger alkyl groups. The collective findings underscore that substitutions at the pyrimidine C-4 and C-5 positions are critical determinants of biological function. nih.govresearchgate.net

| Compound ID | Substituent at Pyrimidine C-4 Position | Biological Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| Compound 24 | Piperazinyl | 2.8 ± 0.10 | nih.govnih.gov |

| Compound 25 | 4-Phenyl piperazinyl | Inactive | nih.gov |

| Compound 21 | 4-Methylphenyl | Inactive | nih.gov |

| Compound 22 | 4-Ethylphenyl | 300.25 ± 12.5 | nih.gov |

| Compound 23 | 4-Butylphenyl | 126.43 ± 6.16 | nih.gov |

| Standard | D-saccharic acid 1,4-lactone | 45.75 ± 2.16 | nih.govnih.gov |

The piperidine ring attached to the C-2 position of the pyrimidine core is another key area for structural modification. researchgate.net This ring system can influence the molecule's solubility, cell permeability, and orientation within the target's binding site. Replacing the piperidine with other cyclic amines, such as piperazine or morpholine, can provide insight into the role of the ring's basicity and hydrogen bonding capacity. nih.govrsc.org

As noted previously, the introduction of a piperazine moiety can be highly beneficial for activity, particularly when it allows for additional hydrogen bonding. nih.gov The nitrogen atom in a piperazine ring can establish crucial interactions that may not be possible with a piperidine ring. nih.gov In other studies, SAR has shown that the linkage between a core scaffold and an aromatic head group can often be varied in length without a serious loss of activity, suggesting that the primary role of the linker—in this case, the piperidine ring—may be to provide proper spatial orientation for other key interacting groups. nih.gov The functionalization of the piperidine ring itself, by adding substituents, can further refine the compound's properties and interaction with the target. researchgate.net

Stereochemistry is a critical factor that can profoundly influence the biological activity of a compound. mdpi.com Chiral centers can be introduced into analogues of 4-Chloro-5-methyl-2-piperidinopyrimidine, for example, by adding substituents to the piperidine ring. The different stereoisomers (enantiomers or diastereomers) of such a molecule can exhibit significantly different potencies and pharmacokinetic profiles. mdpi.com

Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects. This stereoselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different stereoisomers of a ligand. mdpi.com Studies on other classes of compounds have demonstrated that stereochemistry can affect not only the binding affinity to the target but also the cellular uptake of the drug, which may be mediated by stereospecific transport systems. mdpi.com For example, research on 3-Br-acivicin isomers revealed that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake might be mediated by a specific L-amino acid transport system. mdpi.com Therefore, the synthesis and evaluation of individual stereoisomers are essential for a complete understanding of the SAR and for developing an optimized therapeutic agent.

Establishment of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Compound Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. acs.orgmdpi.com By developing mathematical models, QSAR can predict the activity of novel, unsynthesized compounds, thereby guiding and prioritizing synthetic efforts. acs.org This approach is particularly valuable for optimizing lead compounds.

For heterocyclic systems like pyrimidines, QSAR models have been successfully developed. These models typically use a range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, electronic, and topological properties. acs.orgmdpi.com For example, a 3D-QSAR study on pyrido[2,3-d]pyrimidine derivatives, a related scaffold, provided helpful information for designing functional inhibitors. researchgate.net

The development of a robust QSAR model involves several steps: compiling a dataset of compounds with known activities, calculating relevant molecular descriptors, selecting the most significant descriptors, and using statistical methods like multiple linear regression or machine learning algorithms to build and validate the model. acs.orgmdpi.com A predictive QSAR model can offer insights into the structural requirements for activity and can be used to screen virtual libraries of compounds, accelerating the discovery of new and more potent analogues of 4-Chloro-5-methyl-2-piperidinopyrimidine. acs.org

Molecular Mechanisms of Action and Target Engagement

Identification and Validation of Molecular Targets

The biological activity of a compound is defined by its interaction with specific molecular targets. For pyrimidine (B1678525) derivatives, these targets are diverse, ranging from enzymes central to cell signaling to ion channels that regulate cellular electrophysiology.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival. nih.gov This pathway is frequently hyperactivated in various cancers, making its components attractive therapeutic targets. nih.gov The pathway consists of a three-tiered kinase model: MAPKKK (e.g., RAF), MAPKK (e.g., MEK), and MAPK (e.g., ERK). nih.gov

Pyrimidine-based molecules have been successfully developed as inhibitors of this pathway. A notable example is GDC-0994, a potent and selective inhibitor of the extracellular signal-regulated kinases ERK1 and ERK2. nih.gov ERK1/2 are essential nodes in the MAPK cascade, often activated by oncogenic mutations in upstream components like BRAF or RAS. nih.gov Inhibition of ERK1/2 by compounds like GDC-0994 represents a strategy to overcome resistance mechanisms that can develop when targeting upstream kinases such as MEK or RAF. nih.gov The discovery of such inhibitors demonstrates that the pyrimidine scaffold can be effectively utilized to target key components of the MAPK signaling pathway.

Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that are permeable to Ca²⁺ and play significant roles in both physiological and pathological processes. nih.govnih.gov The TRPC family, particularly channels formed by TRPC1, TRPC4, and TRPC5 subunits, are involved in processes such as fear-related behaviors, kidney filtration, and vascular function. nih.gov

A variety of small molecules have been identified that can modulate the activity of these channels. nih.govnih.gov These modulators can act as either activators or inhibitors (antagonists). For instance, the TRPC4/5 inhibitor ML204 has been shown to protect against kidney filter barrier damage in animal models. nih.gov The development of such chemical probes highlights that ion channels, specifically the TRPC1/4/5 subfamily, are viable targets for small molecules. nih.govnih.gov While direct modulation by 4-Chloro-5-methyl-2-piperidinopyrimidine has not been explicitly detailed, the established activity of other small molecules on TRPC channels suggests this as a potential area of interaction for pyrimidine derivatives.

While pyrimidine analogues are known to interact with a wide range of enzymes, current research literature does not provide significant evidence linking 4-Chloro-5-methyl-2-piperidinopyrimidine or its immediate analogues to the inhibition or modulation of dihydrofolate reductase or beta-lactamase enzymes.

Investigation of Binding Affinities and Allosteric Modulation

The interaction between a compound and its target is characterized by its binding affinity and mode of action, which can be orthosteric (at the primary active site) or allosteric (at a secondary, distinct site). nih.gov Allosteric modulators are of particular interest as they can offer greater target specificity compared to orthosteric ligands. nih.gov

Allosteric modulators can enhance (Positive Allosteric Modulator, PAM), inhibit (Negative Allosteric Modulator, NAM), or have no effect on the binding of the endogenous ligand while still occupying the allosteric site (Neutral Allosteric Ligand, NAL). biorxiv.org The binding affinity of an allosteric modulator can be influenced by the presence of the primary (orthosteric) ligand, a phenomenon known as cooperativity. nih.gov These properties are often evaluated using functional assays, such as intracellular calcium mobilization assays, and radioligand binding studies. biorxiv.org

Kinase inhibitors, for example, are categorized based on their binding modes. Type III and Type IV inhibitors bind to allosteric pockets, distinct from the ATP-binding site, to exert their effect. nih.gov This allosteric binding can stabilize an inactive conformation of the kinase, preventing its function. nih.gov The development of specific kinase inhibitors and ion channel modulators relies heavily on optimizing these binding affinities and understanding the potential for allosteric modulation to achieve the desired biological effect.

Table 1: Types of Allosteric Modulators

| Modulator Type | Description | Effect on Endogenous Ligand Activity |

|---|---|---|

| Positive Allosteric Modulator (PAM) | Binds to an allosteric site and increases the affinity and/or efficacy of the primary ligand. | Enhancement |

| Negative Allosteric Modulator (NAM) | Binds to an allosteric site and decreases the affinity and/or efficacy of the primary ligand. | Inhibition |

| Neutral Allosteric Ligand (NAL) | Binds to an allosteric site without affecting the binding or efficacy of the primary ligand. | No Change |

| Allosteric Agonist | Binds to an allosteric site and activates the receptor in the absence of the primary ligand. | Activation |

Cellular and Subcellular Localization Studies of 4-Chloro-5-methyl-2-piperidinopyrimidine Analogues

Detailed studies focusing specifically on the cellular and subcellular distribution of 4-Chloro-5-methyl-2-piperidinopyrimidine or its close analogues are not extensively covered in the available scientific literature. Such studies are essential for understanding where in the cell a compound accumulates, which can provide insights into its mechanism of action and potential off-target effects.

Deciphering Downstream Signaling Cascades and Phenotypic Responses

The engagement of a molecular target by a compound like a pyrimidine derivative initiates a cascade of downstream signaling events that ultimately lead to a measurable phenotypic response.

In the context of MAPK pathway inhibition, binding of an inhibitor to a kinase like ERK disrupts the signaling flow. nih.gov Normally, activated MEK phosphorylates and activates ERK. nih.gov An ERK inhibitor prevents this activation, thereby blocking the subsequent phosphorylation of numerous downstream substrates. This interruption of the signaling cascade can lead to phenotypic responses such as the inhibition of tumor cell proliferation and the induction of apoptosis (programmed cell death). nih.govnih.gov Therefore, the molecular interaction with ERK translates into a clear anti-cancer phenotype.

Similarly, the modulation of TRPC ion channels affects downstream signaling. nih.gov Since these channels are permeable to Ca²⁺, their opening or closing alters intracellular calcium concentrations. Calcium is a ubiquitous second messenger that controls a vast array of cellular processes. For example, in kidney podocytes, TRPC5 channel activity is linked to the regulation of cell migration and actin cytoskeleton remodeling. nih.gov By inhibiting these channels, a small molecule can prevent pathological changes in cell structure and function, demonstrating a direct link from target engagement to a physiological response. nih.gov

Table 2: Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| 4-Chloro-5-methyl-2-piperidinopyrimidine | Not specified in sources |

| 4-chloro-5-methylpyrimidin-2-amine | C₅H₆ClN₃ |

| GDC-0994 | C₂₁H₂₀ClFN₆O₂ |

| ML204 | C₂₀H₁₈F₃N₃O₃S |

| 4-Chloro-5-isopropyl-2-methylpyrimidine | C₈H₁₁ClN₂ |

| 4-Chloro-5-methylfuro[2,3-d]pyrimidine | C₇H₅ClN₂O |

| 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | C₇H₆ClN₃ |

| 4-chloro-5-methyl-2-(methylthio)pyrimidine | C₆H₇ClN₂S |

Preclinical Pharmacological Characterization

In Vitro Functional Efficacy Studies

In vitro studies are fundamental in determining the potency and cellular effects of these novel compounds.

Cell-based assays are critical for confirming that the FAK inhibitors engage their intended target within the cell and modulate downstream signaling pathways. A primary method involves measuring the inhibition of FAK autophosphorylation at key tyrosine residues, most notably Tyr397, which is a hallmark of FAK activation. nih.govnih.gov

Several potent FAK inhibitors with the 2,4-diaminopyrimidine (B92962) core have demonstrated significant, dose-dependent inhibition of FAK autophosphorylation in various cancer cell lines. mdpi.com For instance, the inhibitor GSK2256098 showed potent inhibition of FAK-Y397 phosphorylation in A549 (lung carcinoma), OVCAR8 (ovarian carcinoma), and U87MG (glioblastoma) cells with IC₅₀ values of 12, 15, and 8.5 nM, respectively. mdpi.com This inhibition of the primary target leads to the suppression of downstream signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/AKT and MAPK/ERK pathways. mdpi.commdpi.com

Another example is the inhibitor PF-573228, which effectively suppressed the phosphorylation of FAK at Tyr397 with IC₅₀ values ranging from 30 to 100 nM in various cell lines. mdpi.com This targeted inhibition of FAK activity also led to a reduction in the phosphorylation of paxillin, a downstream effector of FAK signaling. capes.gov.br

Interactive Table:

Phenotypic screening in cancer cell lines provides insights into the broader biological effects of FAK inhibitors. These assays measure outcomes such as cell viability, proliferation, migration, and invasion.

FAK inhibitors with the 2,4-diaminopyrimidine scaffold have consistently demonstrated anti-proliferative activity across a wide range of human cancer cell lines. nih.govnih.gov For example, a novel 2,4-diaminopyrimidine cinnamyl derivative, compound 12s, exhibited significant antiproliferative effects in MGC-803 (gastric cancer), HCT-116 (colon cancer), and KYSE30 (esophageal cancer) cells with IC₅₀ values of 0.24, 0.45, and 0.44 μM, respectively. bohrium.com

Beyond inhibiting proliferation, these compounds have been shown to effectively reduce cell migration and invasion, which are critical processes in metastasis. nih.gov The inhibitor PF-573228, for instance, was shown to inhibit the chemotactic and haptotactic migration of cells. mdpi.com Furthermore, FAK inhibition has been linked to the induction of apoptosis and cell cycle arrest in a dose-dependent manner in various cancer cell lines. nih.gov

Notably, FAK inhibitors like VS-4718 and VS-6063 have shown preferential activity against cancer stem cells (CSCs), a subpopulation of tumor cells implicated in therapy resistance and recurrence. nih.gov These inhibitors were found to reduce the proportion of CSCs in breast cancer cell lines in various assays, including the side population (SP) assay and by measuring aldehyde dehydrogenase (ALDEFLUOR) activity. nih.govaacrjournals.org

Interactive Table:

In Vivo Proof-of-Concept Studies in Mechanistic Animal Models

Following promising in vitro results, FAK inhibitors are evaluated in animal models of cancer to establish their in vivo efficacy and to understand their effects in a more complex biological system.

In vivo studies in tumor-bearing animal models have confirmed that orally administered FAK inhibitors can effectively modulate their target and associated signaling pathways within the tumor tissue. For example, the FAK inhibitor IN10018 demonstrated rapid and sustained inhibition of FAK autophosphorylation in tumor tissue from immunodeficient mice. nih.gov Similarly, the small molecule inhibitor Y11, which targets the Y397 site of FAK, was shown to effectively inhibit tumor growth in vivo. nih.gov

These studies often utilize xenograft models where human cancer cells are implanted into immunocompromised mice. Treatment with FAK inhibitors has led to significant reductions in tumor growth in models of various cancers, including non-small cell lung cancer, breast cancer, and pancreatic cancer. nih.govnih.govaacrjournals.org

A key aspect of in vivo studies is the identification of pharmacodynamic (PD) biomarkers that can be used to monitor the biological activity of the drug and to guide its clinical development. For FAK inhibitors, the level of phosphorylated FAK (pFAK) at Tyr397 in tumor tissue is a primary PD biomarker. nih.gov A significant reduction in pFAK levels following treatment provides direct evidence of target engagement in vivo.

In addition to pFAK, other potential biomarkers include changes in the expression or phosphorylation of downstream signaling proteins like AKT and ERK, as well as markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3). Furthermore, in studies focusing on cancer stem cells, a decrease in the proportion of ALDEFLUOR-positive cells or a reduced tumor-initiating capacity upon serial transplantation can serve as important PD biomarkers. aacrjournals.org The identification of robust PD biomarkers in preclinical models is crucial for translating these promising therapeutic agents into the clinical setting.

Computational Chemistry and Structural Biology

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target macromolecule, typically a protein. This approach is instrumental in identifying potential drug candidates by simulating the ligand-target interaction at an atomic level.

The process begins with the three-dimensional structures of both the ligand, such as a derivative of the pyrimidine-piperidine scaffold, and the target protein, which can be obtained from experimental methods like X-ray crystallography or predicted using homology modeling. Docking algorithms then explore various possible conformations of the ligand within the protein's binding site, calculating a "docking score" for each pose to estimate the binding affinity.

Studies on various pyrimidine (B1678525) derivatives demonstrate the utility of this approach. For instance, molecular docking simulations have been performed on novel pyrimidine derivatives to predict their interaction with the binding pocket of specific receptors. mdpi.com In one such study, pyrimidine derivatives were docked into the active site of the Bcl-2 receptor, a key protein in apoptosis regulation. mdpi.com Similarly, docking studies on different series of pyrimidines against human cyclin-dependent kinase-2 (CDK2) have revealed potential binding modes and energies, suggesting which substitutions on the pyrimidine ring might lead to better inhibitory activity. nih.gov For example, compounds with specific substitutions showed binding energies ranging from -7.4 to -7.9 kcal/mol, indicating favorable interactions. nih.gov These interactions often involve hydrogen bonds with key amino acid residues like LYS 33 and THR 14, as well as pi-alkyl and van der Waals interactions. nih.gov

The insights gained from these simulations are crucial for structure-activity relationship (SAR) studies, helping to rationalize the observed biological activities of a series of compounds and guiding the synthesis of more potent and selective analogs. Although specific docking studies on 4-Chloro-5-methyl-2-piperidinopyrimidine are not widely published, the extensive research on related pyrimidine and piperidine-containing molecules provides a strong framework for predicting its potential biological targets and binding interactions. jetir.orgremedypublications.com

Interactive Table 1: Representative Molecular Docking Results for Pyrimidine Derivatives against Various Targets

| Compound Class | Target Protein | Representative Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Pyrimidine Chalcones | Cyclin-Dependent Kinase 2 (1HCK) | -7.9 | THR 165, GLU 12, LYS 33 | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | DNA Topoisomerase | -8.52 | Not Specified | mdpi.com |

| Pyridopyrimidine Derivatives | 3PBL | Significant Interaction | Not Specified | jetir.org |

| Substituted Pyrimidines | Bcl-2 Receptor | Favorable Interactions | Not Specified | mdpi.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the intrinsic electronic properties of molecules. These calculations provide detailed information about a molecule's electronic structure, orbital energies, charge distribution, and reactivity, which are critical for understanding its chemical behavior and potential for interaction.

For pyrimidine-based compounds, DFT calculations can elucidate how different substituents, such as the chloro, methyl, and piperidino groups in 4-Chloro-5-methyl-2-piperidinopyrimidine, influence the electron distribution across the pyrimidine ring. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Theoretical studies on halogenated pyrimidines have used quantum chemical methods to calculate total cross-sections for electron-impact ionization, providing insight into their electronic structure. nih.gov Such studies often involve methods like Hartree-Fock (H-F) and Outer Valence Green Function (OVGF) to determine properties like orbital binding energies. nih.gov Furthermore, DFT has been employed to study the reactive properties of other halogen-substituted heterocyclic compounds. chemrxiv.org These studies evaluate global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω), which can predict the most probable sites for electrophilic or nucleophilic attack. chemrxiv.orggrowingscience.com For instance, the analysis of molecular electrostatic potential (MEP) maps can visually identify the electron-rich and electron-poor regions of a molecule, guiding the understanding of its intermolecular interactions.

The application of these computational methods allows for the prediction of how 4-Chloro-5-methyl-2-piperidinopyrimidine might behave in a chemical or biological environment, identifying which atoms are most likely to participate in hydrogen bonding, metabolic transformations, or covalent interactions with a biological target. researchgate.netnih.gov

Interactive Table 2: Calculated Quantum Chemical Properties for a Model Halogenated Pyrimidine

| Property | Description | Calculated Value | Reference |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -9.37 eV | growingscience.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Not Specified | growingscience.com |

| Energy Gap (HOMO-LUMO) | Indicator of chemical reactivity and stability | Not Specified | growingscience.com |

| Dipole Moment | Measure of the net molecular polarity | Varies with method | epstem.net |

| Chemical Hardness (η) | Resistance to change in electron distribution | Varies with method | growingscience.com |

| Electrophilicity Index (ω) | Measure of electrophilic character | Varies with method | chemrxiv.org |

De Novo Design and Virtual Screening of Novel Pyrimidine-Piperidine Scaffolds

The discovery of novel bioactive molecules is often accelerated by computational strategies like de novo design and virtual screening. These methods allow for the exploration of vast chemical spaces to identify promising new scaffolds or derivatives with high potential for biological activity.

Virtual screening involves the computational filtering of large libraries of compounds to identify those that are most likely to bind to a specific biological target. sciengpub.ir This can be based on the ligand's shape, electrostatic properties, or through docking simulations as described previously. In-house libraries of piperidine-based or pyrimidine-based small molecules are often subjected to virtual screening against targets of interest, such as those involved in infectious diseases or cancer. researchgate.netnih.gov This approach saves significant time and resources by prioritizing a smaller, more promising set of compounds for synthesis and experimental testing. sciengpub.ir

De novo design, on the other hand, involves the algorithmic construction of novel molecules piece by piece within the constraints of a target's binding site. This method can generate entirely new chemical entities that are optimized for interaction with the target. The pyrimidine-piperidine scaffold is an excellent starting point for such design strategies. The pyrimidine core can serve as a central anchor, while the piperidine (B6355638) ring and other substitution points provide vectors for growing the molecule in three-dimensional space to achieve optimal interactions with the target protein. acs.org For example, a modular platform has been developed for the elaboration of 2-D fragment hits, like pyrimidine, into 3-D lead-like compounds using a collection of bifunctional building blocks. acs.org This approach facilitates the rapid generation of diverse chemical libraries for screening. jetir.orgnih.govnih.gov

These computational design strategies are instrumental in diversifying the chemical space around the 4-Chloro-5-methyl-2-piperidinopyrimidine core, leading to the discovery of new derivatives with potentially improved potency, selectivity, and pharmacokinetic properties.

X-ray Crystallography and NMR Spectroscopy for Structure Elucidation and Binding Mode Analysis of Complexes

Experimental structural biology techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide the ultimate validation for computational models and are cornerstones for understanding molecular structure and interactions at an atomic level.

X-ray crystallography is used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like 4-Chloro-5-methyl-2-piperidinopyrimidine or its derivatives, this technique can confirm its molecular geometry, stereochemistry, and conformation in the solid state. More importantly, co-crystallization of a ligand with its target protein can reveal the exact binding mode, including all key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For example, the crystal structure of a pyrimidine-piperazine hybrid has been determined, providing definitive information on its molecular structure. researchgate.net Similarly, X-ray analysis of piperidine-containing complexes has revealed details about their coordination geometries and the conformation of the piperidine ring, which often adopts a chair configuration. rsc.orgnih.govresearchgate.net

NMR spectroscopy is a powerful technique for studying molecules in solution. It provides information about the connectivity and chemical environment of atoms. For structural elucidation, various 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC) are used to assign all the proton and carbon signals in the molecule. mdpi.com In the context of ligand-target interactions, NMR is particularly valuable for confirming binding and identifying the binding interface. Chemical shift perturbation studies, for instance, can map the binding site on a protein upon ligand addition. Furthermore, advanced NMR techniques can be used to determine the structure of ligand-protein complexes in solution. Studies on Ru(II) complexes with pyridyl-pyrimidine ligands have shown that ¹⁵N NMR spectroscopy can unambiguously establish the coordination mode of the ligand to the metal center. rsc.org The analysis of ¹H NMR resonances can also help assign the binding situations of ligands in complexes. rsc.org

Together, these experimental techniques provide high-resolution structural data that is essential for validating computational predictions and for the rational, structure-based design of new and improved molecules based on the 4-Chloro-5-methyl-2-piperidinopyrimidine scaffold.

Interactive Table 3: Representative Crystallographic Data for a Related Heterocyclic Compound

| Parameter | Value | Reference |

| Compound | Mannich base of 2-cyanoguanidinophenytoin with morpholine | nih.gov |

| Formula | C₂₀H₁₉N₅O₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | C2/c | nih.gov |

| a (Å) | 27.08 | nih.gov |

| b (Å) | 8.89 | nih.gov |

| c (Å) | 16.59 | nih.gov |

| β (°) | 109.4 | nih.gov |

| Volume (ų) | 3766 | nih.gov |

| Z (molecules/unit cell) | 8 | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.